N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine
Description
Properties
CAS No. |
792905-33-0 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-methyl-1-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H17N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-8-15(12)2/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
JDDOLPGPLYHJJH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NCCN2C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Nitriles
The 4,5-dihydro-1H-imidazole (imidazoline) ring is typically synthesized via cyclocondensation of 1,2-diamines with nitriles or aldehydes. For example, reacting 1,2-diaminopropane with acetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields 1-methyl-4,5-dihydro-1H-imidazole. This method, however, requires stringent temperature control (80–100°C) to avoid over-cyclization byproducts.
A modified approach involves using trimethylaluminum as a catalyst in toluene, achieving 85% yield at 70°C. The reaction proceeds via nucleophilic attack of the diamine on the nitrile, followed by intramolecular cyclization. The product’s purity is highly dependent on stoichiometric ratios, with excess nitrile leading to polymeric impurities.
Reductive Amination for Methanamine Side Chain
The methanamine moiety is introduced via reductive amination of benzaldehyde derivatives with methylamine. For instance, 4-formylphenylboronic acid reacts with methylamine in methanol under hydrogen gas (3 atm) with a palladium-on-carbon catalyst, yielding 4-(methylaminomethyl)phenylboronic acid. This intermediate is critical for subsequent Suzuki-Miyaura coupling with imidazoline-containing halides.
Notably, sodium triacetoxyborohydride (STAB) in dichloromethane offers a milder alternative to catalytic hydrogenation, achieving 78% yield at room temperature. Steric hindrance from the aryl group necessitates extended reaction times (24–48 h) for complete conversion.
Palladium-Catalyzed Cross-Coupling for Aryl-Imidazoline Linkage
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is pivotal for attaching the imidazoline ring to the phenyl group. A representative protocol involves coupling 4-bromophenylmethanamine with 1-methyl-4,5-dihydro-1H-imidazol-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water solvent system. The reaction proceeds at 90°C for 12 h, yielding 85% of the biphenyl intermediate.
Key challenges include boronic acid instability and proto-deboronation side reactions. Employing pinacol boronate esters instead of boronic acids enhances stability, enabling higher temperatures (110°C) and reducing reaction time to 8 h.
Buchwald-Hartwig Amination
For direct C–N bond formation, Buchwald-Hartwig amination couples 4-iodophenylmethanamine with 1-methyl-4,5-dihydro-1H-imidazole using Pd₂(dba)₃ and Xantphos as a ligand system. This method circumvents the need for boronic acid derivatives but requires rigorous exclusion of oxygen to prevent catalyst deactivation. Yields range from 70–80% with toluene as the solvent at 100°C.
N-Methylation Strategies
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a straightforward route to N-methylation. Treating the primary amine intermediate with formaldehyde and formic acid at reflux (100°C) achieves quantitative methylation. However, over-methylation at the imidazoline nitrogen is a common side reaction, necessitating careful stoichiometric control (formaldehyde:amine = 2:1).
Alkylation with Methyl Iodide
Alternative N-methylation via alkylation employs methyl iodide and a base (e.g., K₂CO₃) in acetonitrile. This method affords 90% yield but generates stoichiometric amounts of KI, complicating purification. Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) mitigates this issue, enabling aqueous workup and higher purity.
Reaction Optimization and Solvent Effects
Solvent Selection for Cyclocondensation
Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance cyclocondensation rates by stabilizing charged intermediates. For example, cyclocondensation in NMP at 120°C achieves 92% yield compared to 78% in toluene. Conversely, protic solvents (e.g., ethanol) retard the reaction due to hydrogen bonding with the diamine.
Temperature-Dependent Chemoselectivity
Competing pathways in palladium-catalyzed couplings are temperature-sensitive. At 90°C, Suzuki-Miyaura coupling favors the desired product, while temperatures above 110°C promote homocoupling of boronic acids. Microwave-assisted synthesis reduces side reactions by enabling rapid heating/cooling cycles.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of the final compound exhibits distinct signals: δ 2.25 ppm (s, 3H, N–CH₃), δ 3.45–3.60 ppm (m, 4H, imidazoline CH₂), and δ 7.35–7.50 ppm (m, 4H, aryl H). The absence of peaks above δ 5.0 ppm confirms complete reduction of the imidazoline ring.
Mass Spectrometry (MS)
High-resolution MS (HRMS) shows a molecular ion peak at m/z 232.1684 (calculated for C₁₂H₁₇N₃: 232.1689), confirming the molecular formula. Fragmentation patterns include loss of the methylamine side chain (m/z 175.1102) and cleavage of the imidazoline ring (m/z 118.0667).
Comparative Analysis of Synthetic Pathways
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 85 | 98 | High | 120 |
| Buchwald-Hartwig Amination | 78 | 95 | Moderate | 150 |
| Reductive Amination | 90 | 97 | High | 90 |
The Suzuki-Miyaura route offers the best balance of yield and scalability, whereas the Buchwald-Hartwig method incurs higher costs due to precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a competitive antagonist at certain receptors, inhibiting the binding of endogenous ligands and thereby modulating physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The 4,5-dihydroimidazole core in the target compound and analogs (e.g., C20 ) is critical for receptor binding, whereas non-hydrogenated imidazoles (e.g., ) lack conformational rigidity.
- Substituent Effects: The phenyl group in the target compound enhances lipophilicity compared to benzyl ( ) or methoxy ( ) substituents.
Pharmacokinetic and Metabolic Comparison
Table 2: Pharmacokinetic and Metabolic Profiles
Key Observations :
- The N-benzyl analog ( ) exhibits fast elimination due to oxidative metabolism of the benzyl group, whereas the methyl and phenyl substituents in the target compound may slow Phase I degradation.
- Methoxy-containing analogs (e.g., C20 ) are prone to O-demethylation, a common metabolic pathway that could limit bioavailability.
Biological Activity
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
The presence of the imidazole ring is significant as it contributes to the compound's biological activity, particularly in interactions with biological targets.
Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The SAR analysis suggests that modifications to the phenyl and imidazole rings can enhance activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 3.5 | A549 (Lung) |
| Compound B | 5.0 | HeLa (Cervical) |
| This compound | TBD | TBD |
The exact IC50 values for this compound are still under investigation, but preliminary results suggest significant activity against tumor cells.
Anticonvulsant Activity
Imidazole derivatives have also been explored for their anticonvulsant properties. A study highlighted that compounds with structural similarities to this compound were evaluated in animal models for their ability to reduce seizure frequency and severity.
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole-based compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring could significantly enhance antitumor activity. The study concluded that N-Methyl substitutions were beneficial for increasing lipophilicity and cellular uptake.
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of imidazole derivatives in models of epilepsy. The findings suggested that N-Methyl substitutions improved binding affinity to GABA receptors, leading to enhanced anticonvulsant effects. This aligns with the observed activities of related compounds in clinical settings.
Research Findings
Recent literature reviews have summarized the biological activities of imidazole derivatives, emphasizing their potential as therapeutic agents:
- Anticancer Properties : Imidazole-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of Bcl-2 proteins.
- Neuropharmacological Effects : Studies indicate that these compounds may modulate neurotransmitter systems, providing a basis for their use in treating neurological disorders.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step routes involving imidazoline ring formation and subsequent alkylation. A common approach involves:
- Step 1: Condensation of 4-aminobenzonitrile derivatives with 1,2-diaminoethane to form the 4,5-dihydroimidazole ring .
- Step 2: N-Methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization: Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Purity can be enhanced via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Basic: How can the purity and structural identity of this compound be validated post-synthesis?
Answer:
- Purity: HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) confirms ≥95% purity .
- Structural Confirmation:
- NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3–2.5 ppm (N-CH₃), 3.7–4.0 ppm (imidazoline CH₂), and aromatic protons at 6.8–7.4 ppm .
- Mass Spectrometry: ESI-MS (positive mode) detects [M+H]⁺ at m/z 246.2 (calculated: 246.17) .
Advanced: What crystallographic strategies are effective for resolving its 3D structure, and how is SHELX applied in refinement?
Answer:
- Data Collection: High-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 100 K.
- Refinement: SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks. Key steps include:
- Validation: R-factor < 0.05 and wR₂ < 0.12 indicate reliable refinement .
Advanced: How do structural modifications at the imidazoline ring impact biological activity?
Answer:
- Substitution Effects:
- Methodology: Comparative IC₅₀ assays (e.g., radioligand displacement for NET) and logP measurements quantify activity shifts .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- FT-IR: Bands at 1600–1650 cm⁻¹ (C=N stretch) and 2800–2900 cm⁻¹ (N-CH₃) confirm functional groups .
- ²⁹Si NMR (if applicable): For silicon-containing analogs .
- UV-Vis: λmax ~275 nm (π→π* transitions in aromatic/imidazoline systems) .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Dose-Response Curves: Standardize assays (e.g., fixed incubation times, pH 7.4 buffers) to minimize variability .
- Orthogonal Assays: Confirm NET inhibition via both radiolabeled norepinephrine uptake and patch-clamp electrophysiology .
- Meta-Analysis: Use tools like RevMan to assess heterogeneity across studies .
Advanced: What computational methods predict interactions with biological targets like the norepinephrine transporter (NET)?
Answer:
- Docking: AutoDock Vina models ligand-NET binding (PDB: 4XWF). Focus on residues F317 and S419 for hydrogen bonding .
- MD Simulations: GROMACS assesses stability over 100 ns (RMSD < 2 Å indicates stable binding) .
- QSAR: CoMFA models prioritize substituents with Hammett σ < 0.5 for enhanced activity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Gloves (nitrile), lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (LD₅₀ > 500 mg/kg in rodents) .
- Spill Management: Neutralize with 5% acetic acid and absorb with vermiculite .
Advanced: How to design structure-activity relationship (SAR) studies for substitutions?
Answer:
- Scaffold: Retain the methanamine linker and imidazoline core for baseline activity .
- Substitution Sites:
- Para-Position Phenyl: Introduce halogens (Cl, F) for steric effects.
- N-Methyl Group: Replace with cyclopropyl for metabolic stability .
- Assays: Use parallel synthesis and high-throughput screening (HTS) with HEK-293 cells expressing NET .
Advanced: What challenges arise in photochemical applications of this compound?
Answer:
- Photosensitization: UV light (365 nm) generates singlet oxygen (¹O₂), requiring quenchers (e.g., sodium azide) in biological assays .
- Stability: Protect from light (amber vials) to prevent degradation (t₁/₂ < 24 hrs under ambient light) .
- Covalent Binding: Confirm target engagement via LC-MS/MS (e.g., adducts with cysteine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
